molecular formula C21H20ClN3O2S B11379621 5-chloro-N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2-ethoxyphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11379621
M. Wt: 413.9 g/mol
InChI Key: QKERSWNZBURKMQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-ethoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, ethoxyphenyl, and methylphenylmethylsulfanyl. The presence of these groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-ethoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the pyrimidine ring.

    Introduction of the Methylphenylmethylsulfanyl Group: This step involves the reaction of a methylphenylmethylsulfanyl halide with the pyrimidine ring, facilitated by a base such as sodium hydride or potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new pyrimidine derivatives with different functional groups.

Scientific Research Applications

5-Chloro-N-(2-ethoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
  • 5-Chloro-N-(2-ethoxyphenyl)-2-{[(2-ethylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
  • 5-Chloro-N-(2-ethoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxylic acid

Uniqueness

The unique combination of functional groups in 5-chloro-N-(2-ethoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced stability, specific binding affinities, and unique reactivity patterns.

Properties

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

5-chloro-N-(2-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H20ClN3O2S/c1-3-27-18-11-7-6-10-17(18)24-20(26)19-16(22)12-23-21(25-19)28-13-15-9-5-4-8-14(15)2/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

QKERSWNZBURKMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3C

Origin of Product

United States

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